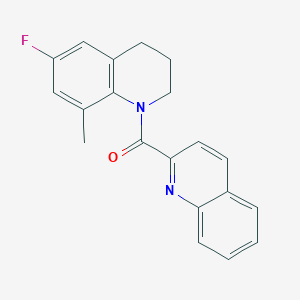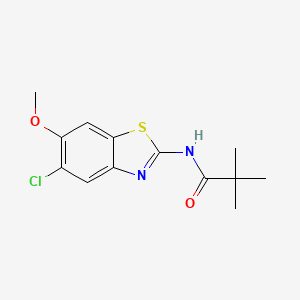![molecular formula C15H17FN2O2 B7646978 (2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)
(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as MK-8719 and has been studied extensively for its mechanism of action, physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of (2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide is not fully understood, but several studies have shed light on its mode of action. The compound is believed to act as an inhibitor of a specific enzyme that is involved in the regulation of several cellular processes. By inhibiting this enzyme, the compound can modulate various cellular pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. The compound also has anti-inflammatory properties and has been shown to reduce inflammation in several animal models. Additionally, the compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide has several advantages and limitations for laboratory experiments. One of the primary advantages is its potency, which allows for the use of lower concentrations of the compound in experiments. The compound also has excellent selectivity, which minimizes off-target effects. However, the compound's complex synthesis method and low solubility can make it challenging to work with in the laboratory.
Future Directions
There are several future directions for research on (2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide. One of the primary directions is the development of new derivatives of the compound with improved properties, such as solubility and potency. Another direction is the investigation of the compound's mechanism of action, which could lead to the identification of new cellular targets for drug discovery. Additionally, the compound's potential applications in various disease models, including cancer and neurological disorders, warrant further investigation.
Synthesis Methods
The synthesis of (2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide is a complex process that involves several steps. The initial step involves the preparation of 1-(4-fluorophenyl)cyclopropylamine, which is then reacted with 2-oxo-1-pyrrolidineacetic acid to form the desired compound. The reaction is carried out under controlled conditions, and the yield of the final product is optimized by varying the reaction parameters. The purity of the compound is also crucial, and several purification techniques are used to obtain a high-quality product.
Scientific Research Applications
(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide has several potential applications in scientific research. One of the primary applications is in medicinal chemistry, where the compound is used as a lead compound for the development of new drugs. The compound has been shown to have potent activity against several disease targets, including cancer, inflammation, and neurological disorders. The compound's unique structure and mechanism of action make it an attractive target for drug discovery.
properties
IUPAC Name |
(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-11-3-1-10(2-4-11)15(7-8-15)9-17-14(20)12-5-6-13(19)18-12/h1-4,12H,5-9H2,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMNKJFLIIPPPA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one](/img/structure/B7646914.png)
![(5-fluoro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7646915.png)
![3-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7646916.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-methylpropanamide](/img/structure/B7646921.png)
![2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
![(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)
![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)
![(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)
![N-[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]-2-(pyridin-2-ylmethylsulfanyl)acetamide](/img/structure/B7646976.png)

![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)